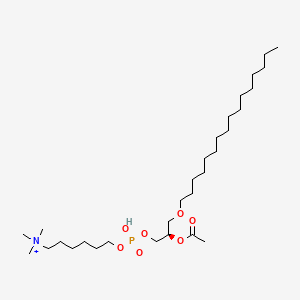
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 can be synthesized through a series of chemical reactions involving the esterification of hexadecanol with acetic anhydride, followed by phosphorylation and subsequent reaction with trimethylamine. The industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .
Analyse Des Réactions Chimiques
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : C21H42O4
- Molecular Weight : 358.6 g/mol
- InChI Key : QTEHGUUSIIWOOW-NRFANRHFSA-N
This compound features a unique structure that includes a hexadecyl chain and an acetyl group, which contributes to its biological activity.
Scientific Research Applications
1-O-Hexadecyl-2-acetyl-sn-glycero-3 has been studied for various applications:
Inflammation Research
- Mechanism of Action : As a potent mediator of inflammation, this compound interacts with the platelet-activating factor receptor (PAFR), influencing immune responses. It has been shown to enhance phagocytic activity in macrophages and modulate the production of superoxide anions in immune cells .
- Case Study : A study demonstrated that this compound significantly reduced inflammation in rat models by inhibiting leukocyte infiltration during cervical ripening processes .
Cancer Research
- Protective Effects : Research indicates that this compound can protect against cisplatin-induced cell death in melanoma cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
- Mechanistic Insights : The compound's ability to inhibit apoptosis in cancer cells highlights its role in cancer biology and therapy development.
Cardiovascular Studies
- Physiological Effects : Investigations into the cardiovascular impacts of this compound reveal its influence on sympathetic nervous system activity and blood pressure regulation. Studies on conscious rats have shown that it affects cardiovascular responses, indicating potential applications in cardiovascular health research .
Table of Applications
Biochemical Actions
The biochemical actions of this compound include:
- Acting as a potent agonist for PAFR, leading to various downstream effects on cell signaling pathways.
- Modulating the production of inflammatory mediators, contributing to its role in inflammatory diseases.
Mécanisme D'action
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 exerts its effects by interacting with the platelet-activating factor receptor. It can induce platelet aggregation and macrophage production through both calcium-dependent and independent pathways. The compound’s molecular targets include the platelet-activating factor receptor and associated signaling pathways .
Comparaison Avec Des Composés Similaires
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 is unique compared to other similar compounds due to its partial agonist activity at the platelet-activating factor receptor. Similar compounds include:
Platelet-activating factor (PAF): A potent phospholipid activator and mediator of many leukocyte functions.
Y-24180: A specific PAF receptor antagonist.
CV6209: Another PAF receptor antagonist with distinct structural properties
Propriétés
Formule moléculaire |
C30H63NO7P+ |
|---|---|
Poids moléculaire |
580.8 g/mol |
Nom IUPAC |
6-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyhexyl-trimethylazanium |
InChI |
InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3/p+1/t30-/m1/s1 |
Clé InChI |
IJAODKNFSHBTDQ-SSEXGKCCSA-O |
SMILES isomérique |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCCCCC[N+](C)(C)C)OC(=O)C |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCCCCC[N+](C)(C)C)OC(=O)C |
Synonymes |
1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine CAS 99103-16-9 hexanolamine PAF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















